Irdabisant

Receptor Selectivity Off-Target Pharmacology CNS Drug Discovery

Irdabisant (CEP-26401) is a Phase II-clinical H3R inverse agonist differentiated by low hERG liability (IC50=13.8 μM vs. Pitolisant's 1.3 μM) and minimal off-target binding. Validated in schizophrenia PPI models (10–30 mg/kg i.p.), synergistic with risperidone. Exhibits wake-promoting activity (3–30 mg/kg p.o.) and cognitive enhancement at ultra-low doses (0.01–0.1 mg/kg). Human PK data enables accurate back-translation. Ideal for preclinical CNS research requiring selective, translatable pharmacology. Bulk/sample quantities available.

Molecular Formula C18H23N3O2
Molecular Weight 313.4 g/mol
CAS No. 1005402-19-6
Cat. No. B1672177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrdabisant
CAS1005402-19-6
Synonyms6-(4-(3-(2-methylpyrrolidin-1-yl)propoxy)phenyl)-2H-pyridazin-3-one
CEP 26401
CEP-26401
CEP26401
irdabisant
Molecular FormulaC18H23N3O2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3
InChIInChI=1S/C18H23N3O2/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17/h5-10,14H,2-4,11-13H2,1H3,(H,20,22)/t14-/m1/s1
InChIKeyXUKROCVZGZNGSI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Irdabisant (CAS 1005402-19-6): A Clinical-Stage, Selective Histamine H3 Receptor Inverse Agonist for CNS Disorders


Irdabisant (also known as CEP-26401) is a pyridazin-3-one small molecule that functions as a selective, orally active, and blood-brain barrier (BBB)-penetrant histamine H3 receptor (H3R) inverse agonist [1]. It was advanced into Phase II clinical development for the potential treatment of cognitive and attentional disorders, based on a preclinical profile characterized by high receptor affinity and robust in vivo efficacy [1][2].

Why Irdabisant Cannot Be Simply Substituted by Other H3R Antagonists in Research or Development


Although several H3R antagonists share the same primary pharmacology, they are not interchangeable due to significant divergence in off-target liability profiles, functional activity, and safety pharmacology. For example, Pitolisant demonstrates high affinity for the hERG channel (IC50 = 1.3 µM), a primary cardiac safety concern, and also binds to the sigma-1 receptor, adding a secondary pharmacological effect [1]. Similarly, earlier H3R tool compounds like Thioperamide exhibit considerable affinity for the 5-HT3 and sigma receptors, complicating the interpretation of behavioral results [2]. Irdabisant was specifically optimized to minimize these off-target interactions, resulting in a differentiated pharmacological signature that is critical for both research selectivity and clinical safety assessments [3].

Quantitative Differentiation of Irdabisant from Closest H3R Antagonist Comparators


Broad-Spectrum Off-Target Selectivity vs. Pitolisant and Thioperamide

Irdabisant demonstrates a well-defined and clean selectivity profile. In a panel of 418 GPCRs, ion channels, transporters, and enzymes, Irdabisant showed >1000-fold selectivity over the human H1, H2, and H4 receptor subtypes and no significant cross-reactivity with any other target [1]. In contrast, Pitolisant has documented off-target binding to the sigma-1 receptor and a potent interaction with the hERG channel [2]. Thioperamide, a first-generation H3R antagonist, shows relatively high affinity for the 5-HT3 receptor (Ki=120 nM) and sigma receptor (Ki=180 nM) [3]. This broad selectivity of Irdabisant reduces the likelihood of confounding, off-target-driven experimental outcomes.

Receptor Selectivity Off-Target Pharmacology CNS Drug Discovery

hERG Channel Liability: A Favorable Cardiovascular Safety Margin vs. Pitolisant

Irdabisant exhibits a weak inhibitory effect on the hERG potassium channel (IC50 = 13.8 µM), indicating a favorable cardiovascular safety profile . In direct contrast, Pitolisant inhibits the hERG channel with an IC50 of 1.3 µM, making it more than 10-fold more potent at this key cardiac liability target [1]. This quantitative difference is a critical differentiator for any research or development program where minimizing the risk of QT interval prolongation is a priority.

Cardiovascular Safety hERG Inhibition Drug-Induced QT Prolongation

In Vivo Target Engagement and Efficacy Potency vs. First-Generation H3R Antagonists

Irdabisant demonstrates exceptional in vivo potency, achieving 50% occupancy of brain H3 receptors (OCC50) at an oral dose of just 0.1 mg/kg in rats [1]. This level of target engagement translates to functional efficacy, as demonstrated by an ED50 of 0.06 mg/kg p.o. in the rat dipsogenia model, a standard assay for H3R antagonism [1]. While specific OCC50 and dipsogenia ED50 values for Pitolisant and ABT-239 are not always directly reported in the same studies, Irdabisant's potency is notably higher than that of earlier imidazole-based antagonists like Thioperamide and Ciproxifan, which typically require significantly higher doses for comparable in vivo effects [2].

Target Engagement In Vivo Pharmacology Cognition Enhancement

Clinical Development Stage and Human Pharmacokinetics

Irdabisant has been advanced through Phase I clinical studies in healthy human subjects, providing a validated set of human pharmacokinetic (PK) data that is not available for many other research-stage H3R antagonists. In humans, Irdabisant is slowly absorbed (median tmax = 3-6 hours) and has a long terminal elimination half-life ranging from 24 to 60 hours, allowing for once-daily dosing [1]. Steady-state plasma concentrations are achieved within six days. This human PK profile is a critical asset for translational research. In comparison, compounds like ABT-239 and GSK189254, while having extensive preclinical data, have not been reported to have progressed to this stage of clinical characterization, and their human PK remains unknown [2].

Clinical Development Human Pharmacokinetics CNS Drug

Receptor Affinity and Species Cross-Reactivity vs. Ciproxifan

Irdabisant exhibits high and balanced affinity for both human (Ki = 2.0 nM) and rat (Ki = 7.2 nM) H3 receptors, making it a reliable tool for translational studies between rodent models and human systems [1]. In contrast, Ciproxifan shows a significant species-dependent difference in affinity, being much less potent at the human H3R (Ki = 45-46 nM) compared to the rat H3R (Ki = 0.4-0.5 nM) [2]. This species divergence makes Ciproxifan a less suitable comparator for studies aimed at predicting human pharmacology based on rodent data. Irdabisant's balanced affinity profile avoids this translational gap.

Receptor Binding Affinity Species Differences Translational Pharmacology

Validated Research and Preclinical Applications for Irdabisant (CEP-26401)


Translational Studies in Schizophrenia and Cognitive Impairment

Based on its clinical development history, Irdabisant is ideally suited for preclinical research into cognitive dysfunction associated with schizophrenia. In DBA/2NCrl mice, Irdabisant at doses of 10 and 30 mg/kg i.p. significantly increased prepulse inhibition (PPI), a translational biomarker for sensorimotor gating deficits in schizophrenia [1]. This model differentiates it from compounds lacking clinical validation. Furthermore, the human PK data from Phase I studies allows for more accurate back-translation of dosing regimens for rodent studies [2].

Investigations of Sleep-Wake Cycle Regulation

Irdabisant has demonstrated robust wake-promoting activity in preclinical models, with significant effects observed at oral doses of 3-30 mg/kg in rats [1]. This is a key differentiator for studies focused on sleep architecture and excessive daytime sleepiness. The compound's lower hERG liability compared to Pitolisant makes it a safer alternative for chronic wakefulness studies in vivo [2]. The compound's long human half-life also suggests sustained central effects, which is valuable for modeling chronic treatment regimens.

Mechanistic Studies of Histaminergic Neurotransmission in Learning and Memory

Irdabisant improves short-term memory in the rat social recognition model at very low doses (0.01-0.1 mg/kg p.o.), highlighting its utility in probing the role of H3 receptors in cognitive processes [1]. Its high selectivity profile ensures that any observed effects on memory can be confidently attributed to H3R modulation, rather than off-target interactions at other GPCRs or ion channels [2]. The compound's established in vivo potency and defined target occupancy provide a reliable basis for dosing in pharmacological studies.

Adjunctive Therapy Research in Neuropsychiatric Disorders

Irdabisant has shown potential as an adjunctive therapy to approved antipsychotics. In the mouse PPI model, co-administration of sub-efficacious doses of Irdabisant (3 mg/kg i.p.) and risperidone (0.1 mg/kg i.p.) resulted in a significant increase in PPI, suggesting a synergistic effect [1]. This supports its use in research exploring combination strategies for enhancing therapeutic outcomes in schizophrenia or related disorders, a scenario for which many other H3R antagonists lack specific validation.

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